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molecular formula C2ClF4IO3S B3049073 2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate CAS No. 192569-10-1

2-Iodo-1,1,2,2-tetrafluoroethyl chlorosulfate

Cat. No. B3049073
M. Wt: 342.44 g/mol
InChI Key: JIOMRUABJNZXNN-UHFFFAOYSA-N
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Patent
US06166157

Procedure details

Into a 1-liter pressure reactor was charged a mixture of iodine monochloride (390 g, 2.4 mol) and chlorosulfonic acid (490 g, 4.206 mol). The reactor was cooled and kept at 0-10° C. until 300 g of tetrafluoroethylene (3.0 mol) was added. After the addition of TFE was complete, the reaction mixture was held at 0-10° C. for 6 hr, at 25° C. for 2 hr and at 50° C. for 2 hr. The reaction mixture was then slowly poured into a large amount of ice with stirring, and worked up as described above. The desired product was obtained (610 g, 74% yield), bp. 62-64° C./6.7 kPa. 19F NMR (188.24 MHz, CDCl3): -85.6 (t, J=4.5 Hz, 2F), -65.3 (t, J=4.5 Hz, 2F). Anal. Calcd. for C2F4IClSO3 : C: 7.02, F: 22.19; Found: C: 7.19, F: 22.73.
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[I:1]Cl.[Cl:3][S:4]([OH:7])(=[O:6])=[O:5].[F:8][C:9]([F:13])=[C:10]([F:12])[F:11]>>[S:4]([Cl:3])([O:7][C:10]([F:12])([F:11])[C:9]([I:1])([F:13])[F:8])(=[O:6])=[O:5]

Inputs

Step One
Name
Quantity
390 g
Type
reactant
Smiles
ICl
Name
Quantity
490 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
FC(=C(F)F)F

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Into a 1-liter pressure reactor was charged
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was cooled
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After the addition of TFE
ADDITION
Type
ADDITION
Details
The reaction mixture was then slowly poured into a large amount of ice

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S(=O)(=O)(OC(C(F)(F)I)(F)F)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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